molecular formula C21H19FN2O4S B2916484 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide CAS No. 946247-00-3

4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2916484
CAS No.: 946247-00-3
M. Wt: 414.45
InChI Key: GYNVWLBNMIOJPO-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide ( 946247-00-3) is a structurally complex sulfonamide derivative of interest in medicinal chemistry and drug discovery research . This hybrid molecule features a tetrahydroquinoline core, a scaffold known for its conformational rigidity, which is further modified with a furan-2-carbonyl group and a fluorinated aromatic sulfonamide moiety . The presence of both electron-rich (furan) and electron-deficient (fluoroarene) components within a single structure enhances its versatility for interactions with biological targets, making it a valuable intermediate for the development of targeted inhibitors or modulators . The inclusion of the sulfonamide group is a key functional motif that may confer significant binding affinity for a range of enzymes or receptors . With a molecular formula of C21H19FN2O4S and a molecular weight of 414.45 g/mol, this compound is suited for biochemical studies and hit-to-lead optimization campaigns . It is supplied for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-14-12-17(7-8-18(14)22)29(26,27)23-16-6-9-19-15(13-16)4-2-10-24(19)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNVWLBNMIOJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Substituent Variations

  • Thiophene-2-carbonyl analog (4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, ): Key difference: Replacement of furan with thiophene. Impact: Thiophene’s sulfur atom increases molecular weight (416.49 vs. target compound’s ~435.5, estimated) and lipophilicity (logP = 4.31 vs. target’s predicted ~4.5). The sulfur may engage in hydrophobic interactions or weak hydrogen bonds, altering target selectivity .

Sulfonamide Group Modifications

  • 3-Chloro-4-fluorobenzenesulfonamide analog (): Structure: Features dual sulfonamide groups (3-chloro-4-fluoro and 4-fluorobenzenesulfonyl). Molecular weight (481.0) is higher than the target compound, which may reduce solubility .
  • Ethylsulfonyl-substituted analog (3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide, ): Structure: Ethylsulfonyl group replaces the furan-2-carbonyl. Molecular weight (432.9) is lower than the target compound, suggesting a trade-off between bulk and bioavailability .

Aromatic Ring Substitutions

  • Benzoyl-substituted analog (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide, ): Structure: Benzoyl group at the 1-position instead of furan-2-carbonyl. Impact: The benzoyl group’s aromaticity increases lipophilicity (predicted logP ~4.8 vs. However, reduced heteroatom content may limit hydrogen-bonding interactions .

Physicochemical Properties and Pharmacokinetic Implications

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target compound ~435.5* ~4.5* ~90* Furan-2-carbonyl, 3-methyl, 4-fluoro
Thiophene-2-carbonyl analog 416.49 4.31 57.22 Thiophene-2-carbonyl
3-Chloro-4-fluorobenzenesulfonamide 481.0 N/A N/A Dual sulfonamide, chloro, fluoro
Benzoyl analog 410.5 N/A N/A Benzoyl

*Estimated based on structural similarity.

  • Lipophilicity: The target compound’s 3-methyl group and furan ring balance hydrophobicity, favoring moderate tissue penetration.
  • Polar Surface Area (PSA) : The target’s PSA (~90 Ų, estimated) is higher than the thiophene analog (57.22 Ų), indicating better solubility but possibly reduced absorption .

Biological Activity

The compound 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F N₃O₃S
  • Molecular Weight : 367.42 g/mol

The compound features a sulfonamide group, which is known for its antibacterial properties, combined with a tetrahydroquinoline moiety that may contribute to its biological activity.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects. The compound's structure suggests potential activity against various bacterial strains. Research indicates that related compounds show significant inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives of sulfonamides have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.20 to 100 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

Recent studies have shown that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For example, some analogs of tetrahydroquinoline have been tested against breast cancer cell lines (MCF-7) and showed moderate activity with IC50 values ranging from 14.2 to 41.7 µM . This suggests that the target compound may also possess anticancer properties worth investigating.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : Like other sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Interference with Cell Cycle : Compounds similar in structure have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives including those structurally related to the target compound. The results indicated significant antibacterial activity against Staphylococcus aureus with an MIC of 0.20 µg/mL .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of tetrahydroquinoline derivatives on human cancer cell lines. Compounds were assessed using the MTT assay, revealing that certain derivatives exhibited IC50 values between 14.2 and 41.7 µM against MCF-7 cells .

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₈H₁₈F N₃O₃S
Molecular Weight367.42 g/mol
Antimicrobial ActivityMIC against S. aureus: 0.20 µg/mL
Antiproliferative ActivityIC50 against MCF-7: 14.2 - 41.7 µM

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